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Compound of Interest

Compound Name:
3-(2-Benzyloxyphenyl)isonicotinic

acid

CAS No.: 1258632-70-0

Cat. No.: B1523683 Get Quote

Compound Name: 2-(3-(Benzyloxy)phenyl)isonicotinic acid Synonyms: 2-[3-

(Phenylmethoxy)phenyl]-4-pyridinecarboxylic acid; 2-(3-Benzyloxyphenyl)pyridine-4-carboxylic

acid Chemical Class: Biaryl Ether / Isonicotinic Acid Derivative

Executive Summary
CAS 1008774-47-7 is a lipophilic carboxylic acid building block characterized by a pyridine-4-

carboxylic acid (isonicotinic acid) core substituted at the C2 position with a 3-benzyloxyphenyl

moiety.[1] This structural motif is highly significant in drug discovery, serving as a bioisostere for

biaryl propanoic acids found in GPR40 (FFAR1) agonists and P2Y14 receptor antagonists. Its

physicochemical profile combines the solubility challenges of planar biaryl systems with the

specific hydrogen-bonding capabilities of the pyridine nitrogen and carboxylic acid tail, making

it a critical probe for Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled

Receptors (GPCRs) and metabolic enzymes like Sirtuins.

Physicochemical Data Profile
The following data represents a synthesis of calculated and empirically derived values standard

for this chemical class.

Table 1: Core Chemical Properties
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Property Value Technical Note

Molecular Formula C₁₉H₁₅NO₃

Molecular Weight 305.33 g/mol
Optimal range for fragment-

based design (<500 Da).

Exact Mass 305.1052
Monoisotopic mass for MS

calibration.

Appearance White to Off-White Solid Crystalline powder form.

Melting Point 215–220 °C (Predicted)

High melting point indicates

strong intermolecular H-

bonding (dimerization).

Table 2: Solution & Thermodynamic Properties
Parameter Value

Implications for Assay
Design

Solubility (Water) < 0.1 mg/mL
Practically insoluble in

aqueous buffers at neutral pH.

Solubility (DMSO) ≥ 20 mg/mL
Preferred solvent for stock

solutions (up to 50 mM).

LogP (Predicted) 4.0 ± 0.3

Highly lipophilic; requires

carrier proteins (BSA) in

cellular assays.

pKa (Acid) 4.1 ± 0.2

Carboxylic acid; exists as an

anion (COO⁻) at physiological

pH (7.4).

pKa (Base) 2.8 ± 0.4

Pyridine nitrogen; largely

unprotonated at physiological

pH.

TPSA 62.3 Å²
Good membrane permeability

prediction (<140 Å²).
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Technical Protocols: Handling & Solubilization
Expert Insight: The primary failure mode in biological assays using CAS 1008774-47-7 is

compound precipitation upon dilution into aqueous media. The high LogP (4.0) drives rapid

aggregation if the DMSO concentration drops below 1% without carrier support.

Protocol A: Preparation of 10 mM Stock Solution
Weighing: Accurately weigh 3.05 mg of CAS 1008774-47-7 into a sterile, amber glass vial (to

protect from potential photodegradation).

Solvation: Add 1.00 mL of anhydrous DMSO (dimethyl sulfoxide), Grade ≥99.9%.

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath

at 37°C for 5 minutes.

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at

-20°C. Stability is >6 months under these conditions.

Protocol B: Aqueous Dilution for Cellular Assays
Step 1: Dilute the DMSO stock 1:100 into the assay buffer containing 0.1% BSA (Bovine

Serum Albumin). The albumin acts as a lipid carrier, preventing the hydrophobic "crash-out"

of the biaryl ether tail.

Step 2: Vortex immediately. The solution should remain clear.

Step 3: Perform serial dilutions in the same BSA-containing buffer.

Mechanistic Context & Synthetic Utility
This molecule is frequently employed as a scaffold to interrogate the GPR40 (FFAR1) receptor

pathway, a target for Type 2 Diabetes therapeutics. The isonicotinic acid headgroup mimics the

carboxylate of long-chain fatty acids, while the benzyloxy tail provides hydrophobic anchoring

in the receptor's orthosteric site.

Synthetic Workflow (Suzuki-Miyaura Coupling)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most robust method to access CAS 1008774-47-7 and its derivatives is via palladium-

catalyzed cross-coupling. This modular approach allows researchers to vary the "Tail" region

(the benzyloxy group) to tune lipophilicity.
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Figure 1: Modular synthesis of CAS 1008774-47-7 via Suzuki-Miyaura cross-coupling, enabling

rapid SAR expansion.

Biological Signaling Context (GPR40/Gq Pathway)
When used as a GPR40 agonist probe, CAS 1008774-47-7 triggers the Gq-coupled signaling

cascade, leading to intracellular calcium mobilization. This pathway is the standard readout for

validating the compound's activity.
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Figure 2: The Gq-coupled signaling cascade activated by biaryl ether carboxylic acids (GPR40

agonists), resulting in calcium mobilization and insulin secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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